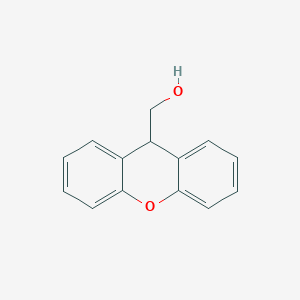

9H-氧杂蒽-9-甲醇

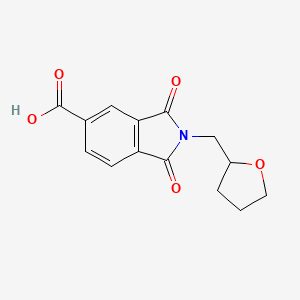

描述

9H-Xanthene-9-methanol is a chemical compound related to the xanthene family, which is a tricyclic system of two benzene rings fused to a central pyran ring. The compound is of interest due to its potential applications in various chemical reactions and its role as a building block in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 9H-xanthene-9-methanol can be achieved through different methods. For instance, the nitration of 9,9-bis(4-hydroxyphenyl) xanthene with aqueous HNO3 followed by reduction can yield 9,9-bis(3-amino-4-hydroxyphenyl) xanthene with high overall yield, demonstrating the reactivity of the xanthene core towards electrophilic substitution and subsequent reduction .

Molecular Structure Analysis

The molecular structure of 9H-xanthene-9-methanol derivatives is characterized by the presence of the xanthene backbone, which can be further functionalized. The structure is crucial for the reactivity of the compound, as seen in the regioselective C–C bond formation with various enolizable ketones, where the xanthenyl carbocation plays a key role .

Chemical Reactions Analysis

9H-Xanthene-9-methanol and its derivatives participate in various chemical reactions. For example, the reaction of alkenediazonium salts with methanol can lead to rearrangements forming products like 9-methoxyphenanthrene, although similar compounds like 9-(methoxymethylidene)fluorene do not undergo the same rearrangement, indicating the specificity of the reaction pathway . Additionally, the photochemical behavior of xanthenes suggests that they can undergo photooxidation to xanthones in the presence of oxygen, and reduction to xanthenes in oxygen-free solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-xanthene-9-methanol derivatives are influenced by their molecular structure. The photolytic generation of 9-aryl-9-xanthenylium ion from xanthenol in aqueous ethanol shows a biphasic first-order decay, indicating the presence of rapid ion-pair recombination reactions . This suggests that the xanthene derivatives can have interesting photochemical properties that could be exploited in various applications.

科学研究应用

亲电反应性研究对 9H-氧杂蒽-9-甲醇及其衍生物的研究通常集中在它们的亲电反应性上。例如,研究强调了由于键合原子(如溴)的吸电子效应而导致的氧杂蒽的亲电性增强。这种反应性对于了解氧杂蒽在各种化学反应中的行为及其在合成化学中的潜在应用至关重要。四溴若丹明(9H-氧杂蒽-9-甲醇的衍生物)的亲电反应性已被广泛研究,提供了对吸电子效应和分子亲电性的见解 (Ferreira 等人,2012 年).

氧杂蒽的合成9H-氧杂蒽-9-甲醇是合成氧杂蒽的关键前体,氧杂蒽以其多样的生物活性而闻名。研究已经开发了在特定条件下使用 9H-氧杂蒽-9-甲醇衍生物合成氧杂蒽和相关产物的方法,展示了氧杂蒽在药物化学中的多功能性和重要性 (Johnson 等人,2010 年).

催化和偶联反应该化合物已用于催化过程和偶联反应,展示了其在创建复杂化学结构中的适用性。例如,它可以在特定化合物的催化下与酮或醛进行偶联反应,从而产生各种潜在有价值的化学产品 (Zhu 等人,2014 年).

氧杂蒽的生物活性氧杂蒽的生物活性(通常由 9H-氧杂蒽-9-甲醇衍生物合成)是一个重要的研究领域。氧杂蒽表现出一系列生物活性,包括抗菌、抗病毒和抗癌特性。从真菌、地衣和细菌中合成和研究氧杂蒽及其天然产物,有助于开发新的药物和治疗剂 (Masters 和 Bräse,2012 年).

属性

IUPAC Name |

9H-xanthen-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODHGYGQZLHGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384280 | |

| Record name | 9H-Xanthene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Xanthene-9-methanol | |

CAS RN |

5490-92-6 | |

| Record name | 9H-Xanthene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

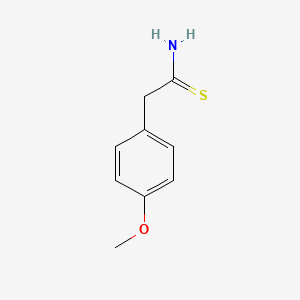

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)